(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and an oxazole ring. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with 3-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or halogenated derivatives from substitution.
Scientific Research Applications
(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares the fluorophenyl group but differs in other structural aspects.
4-Fluoro-3-nitrophenylboronic acid: Similar nitrophenyl group but lacks the oxazole ring.
Uniqueness
(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of fluorophenyl, nitrophenyl, and oxazole moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4/c17-12-5-1-3-10(7-12)8-14-16(20)23-15(18-14)11-4-2-6-13(9-11)19(21)22/h1-9H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHAHZFYBYJJH-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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